molecular formula C19H29N3 B5616491 1-(1-methyl-4-piperidinyl)-4-(3-phenyl-2-propen-1-yl)piperazine

1-(1-methyl-4-piperidinyl)-4-(3-phenyl-2-propen-1-yl)piperazine

Cat. No. B5616491
M. Wt: 299.5 g/mol
InChI Key: HKQZSGWASXMHDD-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of piperazine derivatives often involves multiple steps, including Claisen Schmidt condensation, cyclization, and Mannich’s reaction. For instance, a novel series of piperazine compounds were synthesized starting from 2-acetylfuran, which, through various chemical reactions, resulted in the desired products. The synthesis process is tailored to introduce specific functional groups that confer the desired biological activities (J. Kumar et al., 2017).

properties

IUPAC Name

1-(1-methylpiperidin-4-yl)-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3/c1-20-12-9-19(10-13-20)22-16-14-21(15-17-22)11-5-8-18-6-3-2-4-7-18/h2-8,19H,9-17H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQZSGWASXMHDD-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC(CC1)N2CCN(CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperazine, 1-(1-methyl-4-piperidyl)-4-(3-phenyl-2-propenyl)-

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